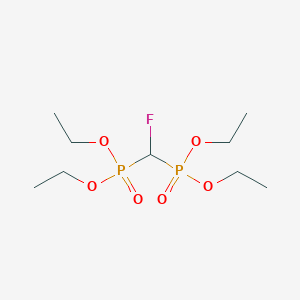
Phosphonic acid,P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid,P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester is a useful research compound. Its molecular formula is C9H21FO6P2 and its molecular weight is 306.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Phosphonic acid, P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester (CAS No. 78715-56-7) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C9H21FO6P2
- Molecular Weight : 306.21 g/mol
- CAS Number : 78715-56-7
The compound features a fluoromethylene group, which is known to influence its biological properties significantly. The presence of fluorine can enhance the lipophilicity and metabolic stability of phosphonic acids, making them suitable candidates for drug development.
Phosphonic acids often exhibit their biological activities through interactions with enzymes and receptors. The fluoromethylene group may affect the binding affinity and selectivity of these interactions. For instance, studies on related phosphonates have shown that they can inhibit key enzymes involved in various metabolic pathways, including those associated with parasitic infections.
Antiparasitic Activity
Research indicates that compounds structurally related to phosphonic acid, P,P'-(fluoromethylene)bis-, have shown significant antiparasitic activity. A study focused on α-fluorinated bisphosphonic acids demonstrated potent inhibitory effects against Trypanosoma cruzi and Toxoplasma gondii. Specifically, one derivative exhibited an IC50 value of 30 nM against T. gondii farnesyl pyrophosphate synthase (FPPS), highlighting the potential for fluorinated bisphosphonates in treating parasitic infections .
Inhibitory Effects on Enzymatic Activity
The compound's biological activity may be attributed to its ability to inhibit specific enzymes. For example, related phosphonates have been shown to inhibit FPPS, an enzyme critical for the survival of certain parasites. The inhibition of FPPS leads to impaired growth of T. gondii tachyzoites .
Case Studies and Research Findings
- Inhibition Studies :
- Synthesis and Characterization :
- Fluorination Effects :
Data Summary Table
| Compound Name | Target Organism | IC50 (nM) | Mechanism |
|---|---|---|---|
| 1-Fluorononylidene-1,1-bisphosphonic acid | Toxoplasma gondii | 30 | Inhibition of FPPS |
| Risedronate | Toxoplasma gondii | 74 | Inhibition of FPPS |
| Benznidazole | Trypanosoma cruzi | 2768 | Unknown mechanism |
Propriétés
IUPAC Name |
1-[[diethoxyphosphoryl(fluoro)methyl]-ethoxyphosphoryl]oxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21FO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUFRGSKZDJQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)P(=O)(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21FO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-56-7 |
Source


|
| Record name | P,P,P′,P′-Tetraethyl P,P′-(fluoromethylene)bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78715-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














